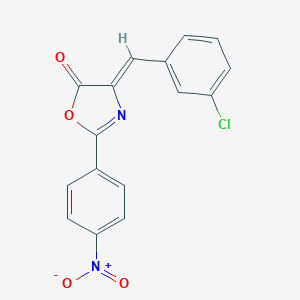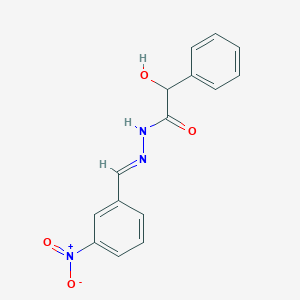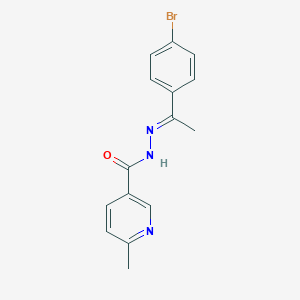
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Wissenschaftliche Forschungsanwendungen
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for various research studies. It has also been studied for its potential use in cancer treatment, as it has been found to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and proteins involved in bacterial and fungal growth. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its well-established synthesis method, its broad range of potential applications, and its ability to inhibit bacterial and fungal growth. However, its cytotoxic effects on cancer cells may limit its use in certain types of research studies.
Zukünftige Richtungen
There are several future directions for research involving 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. These include further studies on its potential use in cancer treatment, as well as its potential applications in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 4-nitrophenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalic acid to obtain the final product. This synthesis method has been well-established and has been used in various research studies.
Eigenschaften
Molekularformel |
C16H9ClN2O4 |
|---|---|
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-3-1-2-10(8-12)9-14-16(20)23-15(18-14)11-4-6-13(7-5-11)19(21)22/h1-9H/b14-9- |
InChI-Schlüssel |
MOLSEHLOGQHAGL-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)






